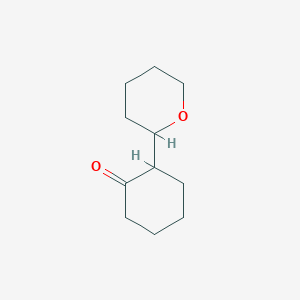
2-(Oxan-2-yl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxan-2-yl)cyclohexan-1-one is an organic compound that features a cyclohexanone ring fused with an oxane (tetrahydropyran) ring. This compound is of interest due to its unique structure, which combines the properties of both cyclohexanone and oxane, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxan-2-yl)cyclohexan-1-one can be achieved through various methods. One practical route involves the use of inexpensive starting materials and readily attainable reaction conditions. The overall transformation can be achieved via NaOH-mediated aldol condensation, ethylene glycol protection of the ketone group in the presence of triethyl orthoformate and concentrated hydrochloric acid, saturation of the carbon-carbon double bond and the benzene ring with aluminum-nickel alloy in aqueous potassium hydroxide, and oxidation of the intermediate cyclohexanol with aqueous sodium hypochlorite, TEMPO, and potassium bromide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above, with optimizations for cost, yield, and safety.
Chemical Reactions Analysis
Types of Reactions: 2-(Oxan-2-yl)cyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide and vanadium catalysts can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as organocopper reagents and Grignard reagents are commonly used.
Major Products:
Oxidation: Produces oxides or ketones.
Reduction: Produces alcohols.
Substitution: Produces substituted cyclohexanones or oxanes.
Scientific Research Applications
2-(Oxan-2-yl)cyclohexan-1-one is used in various scientific research applications, including:
Chemistry: As a versatile building block in organic synthesis, it is used to construct complex molecules.
Biology: It can be used in the synthesis of bioactive compounds.
Industry: Used in the production of pharmaceuticals and fragrances.
Mechanism of Action
The mechanism of action of 2-(Oxan-2-yl)cyclohexan-1-one involves its interaction with various molecular targets. The compound’s effects are primarily exerted through its carbonyl group, which can participate in nucleophilic addition reactions. The molecular pathways involved include the formation of intermediates that can further react to form more complex structures.
Comparison with Similar Compounds
Cyclohexanone: A simpler ketone with a similar cyclohexane ring structure.
Oxane: A simpler ether with a similar oxane ring structure.
Cyclohexenone: An enone with a similar cyclohexane ring but with a double bond.
Uniqueness: 2-(Oxan-2-yl)cyclohexan-1-one is unique due to its combination of a cyclohexanone ring and an oxane ring, which imparts distinct chemical properties and reactivity compared to its simpler counterparts .
Properties
IUPAC Name |
2-(oxan-2-yl)cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h9,11H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFVBLSVRNCRIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














